molecular formula C12H17N3O4S B6626393 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide

5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide

货号 B6626393
分子量: 299.35 g/mol
InChI 键: CDPBURCKFUZZFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide, also known as EDPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

作用机制

The mechanism of action of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide involves the inhibition of the activity of CA IX and the aggregation of amyloid-beta peptides. CA IX is involved in the regulation of pH in cancer cells, and its inhibition by 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide can lead to the disruption of the pH balance, resulting in cell death. The inhibition of amyloid-beta peptide aggregation by 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide can prevent the formation of toxic oligomers and fibrils, which are believed to be responsible for the neurodegeneration observed in Alzheimer's disease.
Biochemical and Physiological Effects:
5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide has been shown to exhibit potent inhibitory activity against CA IX, with an IC50 value of 0.9 nM. It has also been shown to inhibit the aggregation of amyloid-beta peptides, with an IC50 value of 2.5 μM. In addition, 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide has been shown to exhibit good selectivity for CA IX over other carbonic anhydrase isoforms, as well as good stability in human plasma.

实验室实验的优点和局限性

One of the main advantages of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide is its potent inhibitory activity against CA IX and the aggregation of amyloid-beta peptides, which makes it a promising candidate for the development of therapeutic agents for the treatment of cancer and Alzheimer's disease. However, one of the limitations of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide is its low solubility in water, which can make it difficult to formulate into a suitable dosage form for clinical use.

未来方向

There are several future directions for the research and development of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide. One possible direction is the optimization of the synthesis method to improve the yield and purity of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide. Another direction is the development of novel derivatives of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide with improved solubility and pharmacokinetic properties. Furthermore, the potential applications of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide in other fields such as materials science and catalysis should also be explored. Overall, the continued research and development of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide has the potential to lead to significant advances in various fields.

合成方法

The synthesis of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide involves the reaction of 1-ethylpyrazole-4-carbaldehyde with N,N-dimethyl-2-chloroacetamide to form 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as acetonitrile or dimethylformamide. The yield of 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide can be improved by optimizing the reaction conditions such as temperature, time, and solvent ratio.

科学研究应用

5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many types of cancer cells. 5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease.

属性

IUPAC Name

5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-4-15-8-11(7-13-15)18-9-10-5-6-12(19-10)20(16,17)14(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBURCKFUZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OCC2=CC=C(O2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。